2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions of thiophene derivatives can vary widely depending on the specific structure of the compound and the conditions under which the reactions are carried out . Without specific information on “2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide”, it’s challenging to provide a detailed chemical reactions analysis.Scientific Research Applications
- Anti-Inflammatory Agents : Thiophenes have been explored for their anti-inflammatory properties. Researchers investigate whether this compound could serve as a potential anti-inflammatory drug .
- Voltage-Gated Sodium Channel Blockers : Some thiophenes, including derivatives of this compound, exhibit voltage-gated sodium channel-blocking activity. These properties are relevant in drug development, particularly for local anesthetics and pain management .
- Cycloaddition Reactions : The compound’s structure suggests it could participate in [3 + 2] cycloaddition reactions, leading to the formation of novel thiophene derivatives. These reactions are valuable in organic synthesis .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide are the Bcr-Abl and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in the regulation of gene expression .
Mode of Action
2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide interacts with its targets by inhibiting their activity . This compound shows inhibitory activity against both Bcr-Abl and HDAC1 . The inhibition of these targets can lead to the disruption of their normal functions, potentially leading to the death of cancer cells .
Biochemical Pathways
It is known that the inhibition of bcr-abl and hdac can affect multiple cellular processes, including cell proliferation, apoptosis, and differentiation .
Pharmacokinetics
Similar compounds have been found to be metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (t1/2) and intrinsic clearance (clint) .
Result of Action
The molecular and cellular effects of 2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide’s action are primarily related to its inhibitory effects on Bcr-Abl and HDAC. By inhibiting these targets, this compound can disrupt the normal functions of cancer cells, potentially leading to their death .
properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-11-7-5-6-9-13(11)19-17(20)15-12-8-3-2-4-10-14(12)21-16(15)18/h5-7,9H,2-4,8,10,18H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWPDVFOGPFAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
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